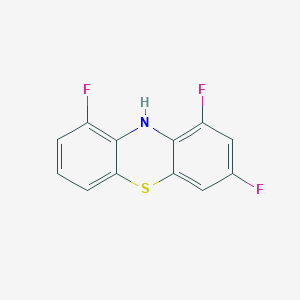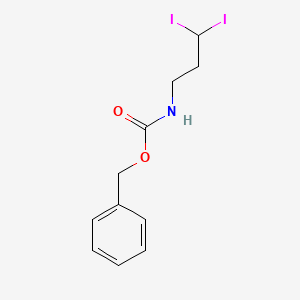
Carbamic acid, (3,3-diiodopropyl)-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (3,3-diiodopropyl)-, phenylmethyl ester is an organic compound with the molecular formula C11H11I2NO2 It is characterized by the presence of a carbamate group, a phenylmethyl ester, and two iodine atoms attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3,3-diiodopropyl)-, phenylmethyl ester typically involves the reaction of 3,3-diiodopropanol with phenylmethyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (3,3-diiodopropyl)-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The iodine atoms can be oxidized to form iodate derivatives.
Reduction: The compound can be reduced to remove the iodine atoms, yielding a less halogenated product.
Substitution: The iodine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed under basic conditions.
Major Products Formed
Oxidation: Iodate derivatives.
Reduction: Deiodinated carbamate esters.
Substitution: Hydroxyl or amino-substituted carbamate esters.
Scientific Research Applications
Carbamic acid, (3,3-diiodopropyl)-, phenylmethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce carbamate groups into molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (3,3-diiodopropyl)-, phenylmethyl ester involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. The iodine atoms may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (3,3-diiodo-2-propenyl)-, phenylmethyl ester
- Carbamic acid, (3,3-diiodopropyl)-, methyl ester
- Carbamic acid, (3,3-diiodopropyl)-, ethyl ester
Uniqueness
Carbamic acid, (3,3-diiodopropyl)-, phenylmethyl ester is unique due to the presence of both a phenylmethyl ester and two iodine atoms. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications, making it valuable for various applications.
Properties
CAS No. |
823180-23-0 |
|---|---|
Molecular Formula |
C11H13I2NO2 |
Molecular Weight |
445.03 g/mol |
IUPAC Name |
benzyl N-(3,3-diiodopropyl)carbamate |
InChI |
InChI=1S/C11H13I2NO2/c12-10(13)6-7-14-11(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15) |
InChI Key |
UJQDZYUPRRJPSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


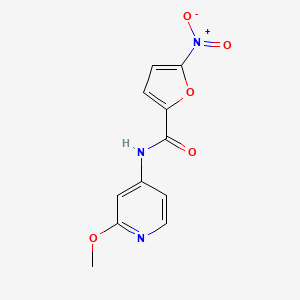
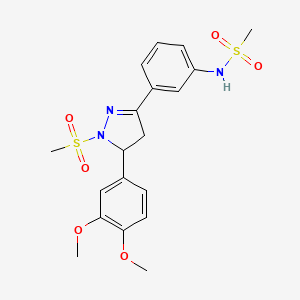
![3,5-Dichloro-2-{[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14208677.png)
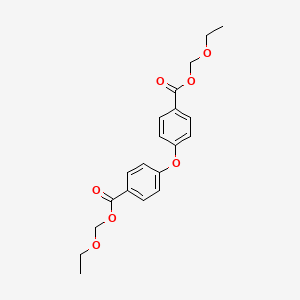
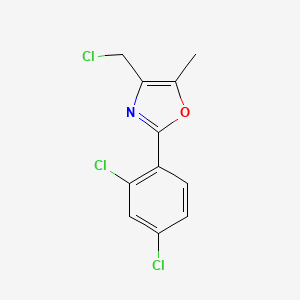
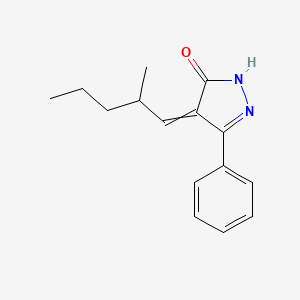
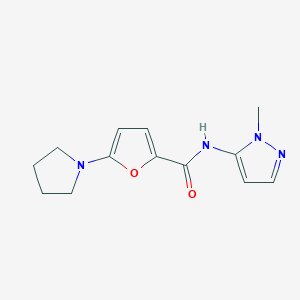
![1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14208705.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-(2-pyridinyl)-](/img/structure/B14208706.png)
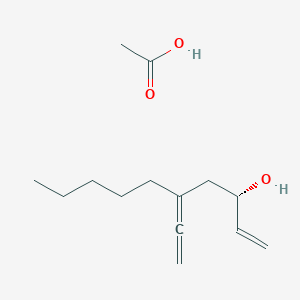
![2-({2-[(2-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14208715.png)

![3-[2-(1,3-Thiazol-5-yl)hydrazinylidene]-2H-1-benzopyran-2,4(3H)-dione](/img/structure/B14208735.png)
